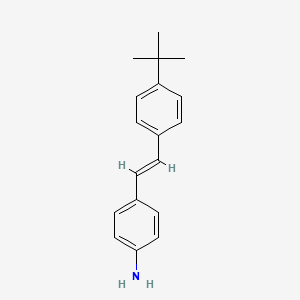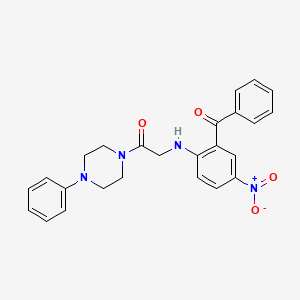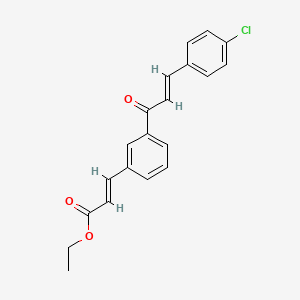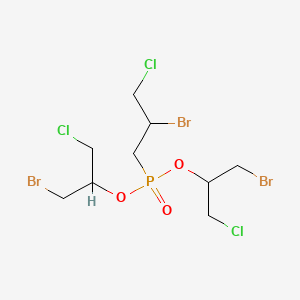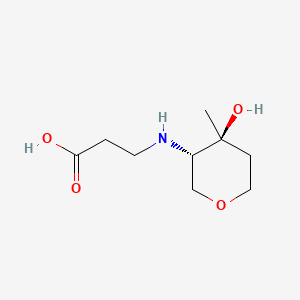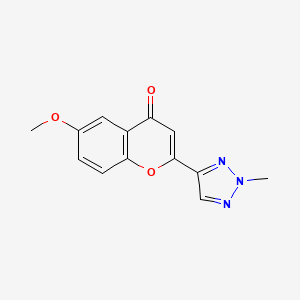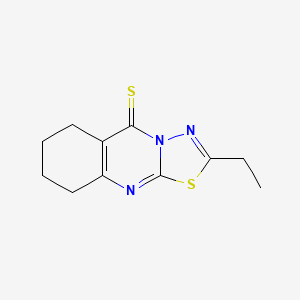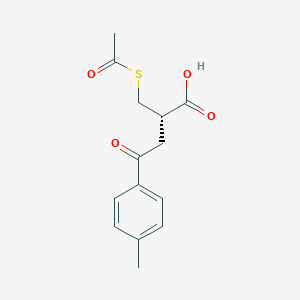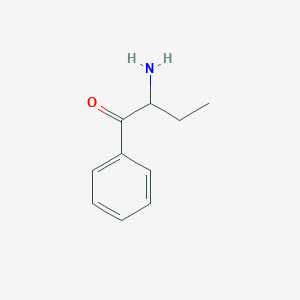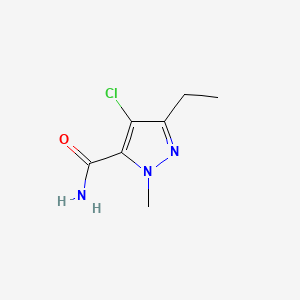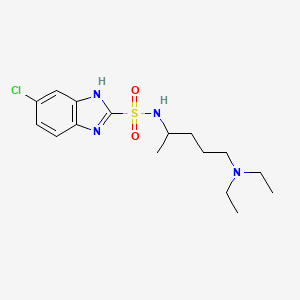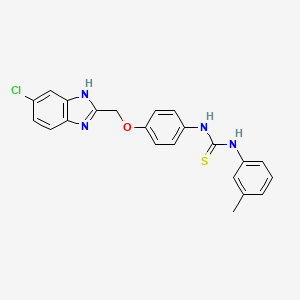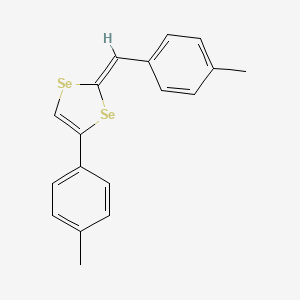
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Preparation Methods
The synthesis of 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole typically involves the reaction of 4-methylbenzaldehyde with diselenide compounds under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the selenium atoms is replaced by another atom or group. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies, particularly in the context of oxidative stress and related diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the development of selenium-based drugs.
Industry: The compound’s unique properties may be utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole involves its interaction with molecular targets through its selenium atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar compounds to 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole include other organoselenium compounds such as:
- Diphenyl diselenide
- Selenocysteine
- Selenomethionine Compared to these compounds, this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and potential applications.
Properties
CAS No. |
168699-88-5 |
|---|---|
Molecular Formula |
C18H16Se2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2Z)-4-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-1,3-diselenole |
InChI |
InChI=1S/C18H16Se2/c1-13-3-7-15(8-4-13)11-18-19-12-17(20-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b18-11- |
InChI Key |
VCUDKPDRZVZERK-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/[Se]C=C([Se]2)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2[Se]C=C([Se]2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



